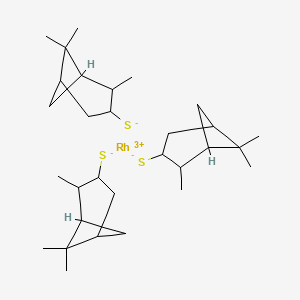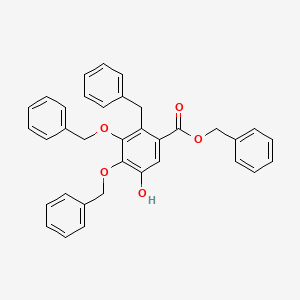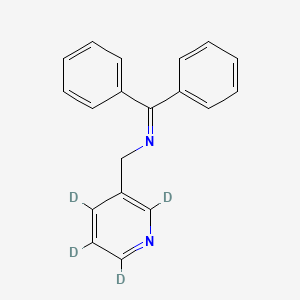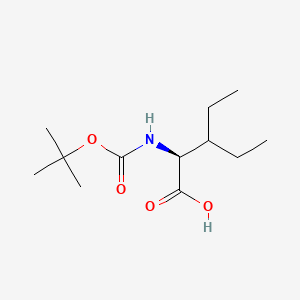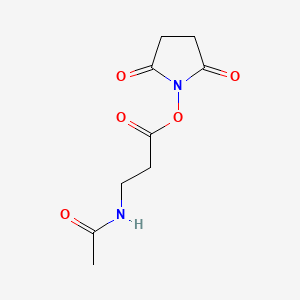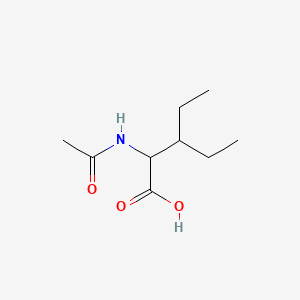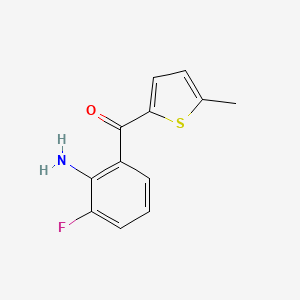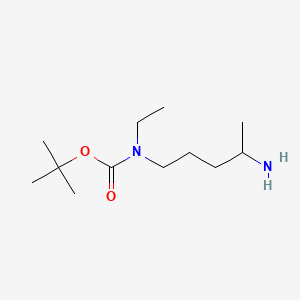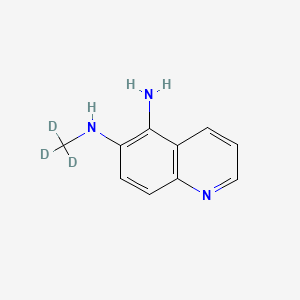
5-Amino-6-(methylamino-d3)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(methylamino-d3)quinoline is a product used for proteomics research applications . It has a molecular formula of C10H8D3N3 and a molecular weight of 176.23 .
Synthesis Analysis
The synthesis of quinolines, including 5-Amino-6-(methylamino-d3)quinoline, involves several methods. One such method involves the conversion of N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives. This process involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis
The molecular structure of 5-Amino-6-(methylamino-d3)quinoline is represented by the InChI string: InChI=1S/C10H11N3/c1-12-9-5-4-8-7 (10 (9)11)3-2-6-13-8/h2-6,12H,11H2,1H3/i1D3 .Physical And Chemical Properties Analysis
5-Amino-6-(methylamino-d3)quinoline is soluble in Chloroform, Dichloromethane, DMF, Methanol, and THF . It appears as a Dark Red Solid .Scientific Research Applications
Design and Synthesis for Biological Evaluation
Quinoline derivatives, such as those explored in the study by Rilova et al. (2014), have been designed and synthesized for their potential as inhibitors of DNA methyltransferase (DNMT), a key enzyme involved in DNA methylation processes that are critical for cellular function and implicated in various diseases, including cancer. The study identified several derivatives with activities comparable to or greater than the parent compound, SGI-1027, against human DNMT3A, demonstrating the potential for therapeutic applications in leukemia and possibly other cancers (Rilova et al., 2014).
Mutagenicity Studies
Quinoline derivatives have also been studied for their mutagenic properties, as seen in research by Nagao et al. (1981), where 2-amino-3-methylimidazo[4,5-f]quinoline and its derivatives were examined for their mutagenic effects. These compounds, often found in cooked foods, have implications for understanding the mechanisms behind food-derived mutagens and their potential risks to human health (Nagao et al., 1981).
Antiproliferative Activities
Research by Wang et al. (2012) on 11-aminoalkylamino-substituted indolo[2,3-b]quinolines and their methylated derivatives highlighted the antiproliferative activities of these compounds against various cancer cell lines. The study provides insights into structure-activity relationships, offering a pathway for developing new anticancer agents (Wang et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-N-(trideuteriomethyl)quinoline-5,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBLHRTAVWXIJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C2=C(C=C1)N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675588 |
Source


|
| Record name | N~6~-(~2~H_3_)Methylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020718-95-9 |
Source


|
| Record name | N~6~-(~2~H_3_)Methylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


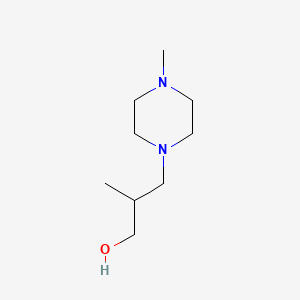

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)
